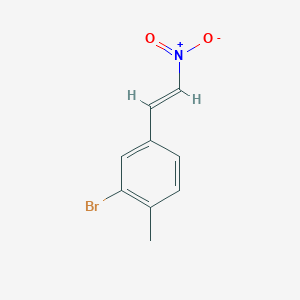

2-bromo-1-methyl-4-(2-nitrovinyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-methyl-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-7-2-3-8(6-9(7)10)4-5-11(12)13/h2-6H,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZNOLKXNDQGCP-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1 Methyl 4 2 Nitrovinyl Benzene

Retrosynthetic Analysis and Strategic Disconnections of the Molecular Framework

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials.

Analysis of the Nitrovinyl Moiety Assembly

The primary disconnection for 2-bromo-1-methyl-4-(2-nitrovinyl)benzene involves the carbon-carbon double bond of the nitrovinyl group. This leads to two key synthons: a 2-bromo-4-methylbenzaldehyde (B1335389) electrophile and a nitromethane (B149229) carbanion (nitronate). This disconnection points towards a Henry condensation reaction, also known as a nitroaldol reaction, as the key bond-forming step. organic-chemistry.orgwikipedia.org The subsequent dehydration of the intermediate β-nitro alcohol would yield the target nitrovinylbenzene. youtube.comscirp.orgtcichemicals.com This is a common and effective strategy for the synthesis of β-nitrostyrenes.

Analysis of the Brominated and Methyl-Substituted Benzene (B151609) Core Construction

Further retrosynthetic analysis of the 2-bromo-4-methylbenzaldehyde precursor focuses on the introduction of the bromo, methyl, and formyl groups onto the benzene ring. The relative positions of these substituents (ortho-bromo and para-methyl to the aldehyde) guide the synthetic strategy.

One logical precursor is 2-bromo-4-methylaniline (B145976) (also known as 2-bromo-p-toluidine). nih.gov The formyl group can be introduced via a Sandmeyer-type reaction or a Gattermann-Koch reaction on the corresponding diazonium salt derived from the aniline (B41778). orgsyn.org

Alternatively, one could start with p-toluidine (B81030) (4-methylaniline). Protection of the amino group, followed by bromination at the ortho position and subsequent deprotection and conversion of the amino group to a formyl group, presents a viable pathway. doubtnut.com Another approach involves the direct oxidation of a methyl group on a pre-brominated toluene (B28343) derivative, such as 2-bromo-4-methyltoluene, to the corresponding aldehyde.

Synthesis of Precursor Molecules and Advanced Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

Preparation of 2-bromo-1-methyl-4-substituted-benzene Derivatives

A crucial intermediate is 2-bromo-4-methylbenzaldehyde. A common route to this compound begins with the acetylation of p-toluidine to protect the amino group. The resulting N-(4-methylphenyl)acetamide is then brominated, typically with bromine in acetic acid, to introduce the bromine atom at the ortho position to the activating acetylamino group. Subsequent hydrolysis of the amide yields 2-bromo-4-methylaniline. doubtnut.com This aniline can then be converted to the target aldehyde. nih.gov

Another important precursor is 2-bromo-1-methyl-4-nitrobenzene. This can be synthesized and subsequently converted to the aldehyde. For instance, the oxidation of 2-bromo-1-methyl-4-nitrobenzene using reagents like chromium(VI) oxide in a mixture of acetic acid and acetic anhydride (B1165640) can yield 2-bromo-4-nitrobenzaldehyde, which could then potentially be further modified. chemicalbook.com

The synthesis of various substituted precursors is summarized in the table below.

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| p-Toluidine | 1. Acetic anhydride, heat; 2. Br2, acetic acid; 3. H+, H2O, heat | 2-Bromo-4-methylaniline | doubtnut.com |

| 2-Bromo-4-methylaniline | 1. NaNO2, HCl, 0-5°C; 2. Formaldoxime, CuSO4 | 2-Bromo-4-methylbenzaldehyde | nih.govorgsyn.org |

| 2-Bromo-1-methyl-4-nitrobenzene | CrO3, H2SO4, Ac2O, acetic acid | 2-Bromo-4-nitrobenzaldehyde | chemicalbook.com |

Design and Synthesis of Nitrovinylation Reagents

The primary nitrovinylation reagent for the synthesis of the target compound is nitromethane. In the presence of a base, nitromethane is deprotonated to form a nucleophilic nitronate anion. wikipedia.orgyoutube.com A variety of bases can be employed to facilitate this, ranging from inorganic bases like sodium hydroxide (B78521) and potassium carbonate to organic bases such as primary amines (e.g., methylamine, ethylamine) or ammonium (B1175870) acetate. organic-chemistry.orgscirp.org The choice of base and solvent can influence the reaction rate and the ease of the subsequent dehydration step. For the synthesis of nitroalkenes, the reaction is often designed to favor in-situ dehydration of the initially formed β-nitro alcohol. scirp.org

Direct Synthetic Pathways

The most direct synthetic pathway to this compound is the Henry condensation reaction between 2-bromo-4-methylbenzaldehyde and nitromethane. organic-chemistry.orgwikipedia.org This reaction is typically carried out in the presence of a base, which catalyzes the addition of the nitromethane anion to the aldehyde. The intermediate β-nitro alcohol is often not isolated but is dehydrated under the reaction conditions or during workup to yield the final nitrovinyl product.

A general procedure involves dissolving 2-bromo-4-methylbenzaldehyde and nitromethane in a suitable solvent, such as methanol (B129727) or ethanol. A catalytic amount of a base, for example, an aqueous solution of sodium hydroxide or an amine like methylamine, is then added. The reaction mixture is typically stirred at room temperature or with gentle heating to promote the condensation and subsequent dehydration. The product, this compound, can then be isolated by filtration or extraction and purified by recrystallization.

The table below outlines a representative set of conditions for the Henry reaction leading to nitrovinylarenes.

| Aldehyde | Nitroalkane | Base/Catalyst | Solvent | Product | Reference(s) |

| Substituted Benzaldehyde (B42025) | Nitromethane | NaOH | Methanol | Substituted (E)-β-nitrostyrene | scirp.org |

| Benzaldehyde | Nitromethane | Primary aliphatic amine | N/A | β-nitrostyrene | organic-chemistry.org |

| Aromatic Aldehydes | Nitromethane | Quinine derivatives | N/A | Chiral β-nitro alcohols | wikipedia.org |

Knoevenagel-type Condensation Reactions for Nitroalkene Formation

The Knoevenagel condensation is a cornerstone reaction for the synthesis of nitroalkenes. mdpi.comsigmaaldrich.com This method involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a nitroalkane. For the synthesis of this compound, the immediate precursors are 2-bromo-4-methylbenzaldehyde and nitromethane.

The reaction is typically base-catalyzed, proceeding through a nitroaldol (Henry reaction) intermediate, which subsequently undergoes dehydration to yield the final nitroalkene product. wikipedia.org A variety of catalysts can be employed to facilitate this transformation, ranging from simple organic bases to more complex catalytic systems.

Common Catalytic Systems for Knoevenagel Condensation:

| Catalyst System | Typical Solvent | Temperature (°C) | Notes |

| Piperidine (B6355638)/Acetic Acid | Benzene/Toluene | 80-110 | Classic conditions, often with azeotropic removal of water. |

| Ammonium Acetate | Acetic Acid | 100-120 | Commonly used for Henry reactions followed by dehydration. |

| Boric Acid | Ethanol | 25-80 | A mild and effective Lewis acid catalyst. mdpi.comsciforum.net |

| 4-Dimethylaminopyridine (DMAP) | Dichloromethane | 25 | Used for the dehydration of the intermediate nitro alcohol. mdpi.com |

| Microwave Irradiation | Methanol | 60 | Can significantly reduce reaction times. unifap.br |

The mechanism, when catalyzed by a base like piperidine, involves the deprotonation of nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 2-bromo-4-methylbenzaldehyde. The resulting alkoxide is protonated to form the nitroaldol intermediate. Subsequent base-catalyzed elimination of a water molecule yields the conjugated nitroalkene. The use of boric acid as a catalyst is thought to proceed by activating the aldehyde carbonyl group toward nucleophilic attack. mdpi.com

Wittig and Horner-Wadsworth-Emmons Olefination Strategies for (E)-Alkene Stereocontrol

Olefination reactions provide powerful alternatives for constructing the nitrovinyl moiety, often with a high degree of stereochemical control. The Horner-Wadsworth-Emmons (HWE) reaction is particularly noteworthy for its strong preference for forming (E)-alkenes. wikipedia.orgresearchgate.netorganic-chemistry.org

In the context of synthesizing this compound, the HWE reaction would involve the condensation of 2-bromo-4-methylbenzaldehyde with a phosphonate (B1237965) carbanion, such as that generated from diethyl (nitromethyl)phosphonate. The reaction is initiated by deprotonating the phosphonate reagent with a suitable base (e.g., sodium hydride, potassium tert-butoxide) to form a stabilized carbanion. researchgate.net This nucleophile then adds to the aldehyde. The resulting intermediate undergoes elimination to form the alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgorganic-chemistry.org The thermodynamic stability of the (E)-alkene product drives the high stereoselectivity of the HWE reaction. organic-chemistry.org

The Wittig reaction, which utilizes a phosphonium (B103445) ylide, is another viable method. masterorganicchemistry.comorganic-chemistry.orglibretexts.org However, for nitroalkene synthesis, non-stabilized ylides are often required to achieve good yields, and these typically favor the formation of (Z)-alkenes. organic-chemistry.org Stabilized ylides, which would be analogous to the phosphonate used in the HWE reaction, tend to give predominantly (E)-alkenes but can be less reactive. organic-chemistry.org Given the desire for the thermodynamically more stable (E)-isomer of the target compound, the HWE reaction is generally the preferred olefination strategy. researchgate.net

Palladium-Catalyzed Coupling Reactions for Aromatic Functionalization (e.g., Heck Reaction Variants)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, particularly involving aromatic systems. nih.gov The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species. wikipedia.orgorganic-chemistry.orgyoutube.com

A potential, though less direct, pathway to this compound using this methodology could involve the Heck reaction between a di-halogenated precursor, such as 1,4-dibromo-2-methylbenzene, and nitroethene. The success of such a reaction would depend heavily on achieving regioselective coupling at the 4-position over the sterically more hindered 1-position. The catalytic cycle for the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. libretexts.org

Alternatively, a Suzuki coupling, another palladium-catalyzed reaction, could be envisioned. This would involve the reaction of 2-bromo-4-methylphenylboronic acid with a vinyl halide such as 1-bromo-2-nitroethene. This approach precisely controls the location of the new carbon-carbon bond. The selection of the palladium catalyst and appropriate ligands is critical for achieving high yields and preventing side reactions. researchgate.netorgsyn.org

Optimization of Reaction Conditions and Enhancement of Synthetic Efficiency

Optimizing reaction parameters is crucial for maximizing yield, purity, and stereoselectivity while minimizing costs and environmental impact. sigmaaldrich.com For the synthesis of this compound, key parameters include the choice of solvent, the catalytic system, and the physical conditions of the reaction.

Solvent Effects and Reaction Medium Engineering

The choice of solvent can profoundly influence reaction rates, equilibria, and product selectivity. In Knoevenagel-type condensations, solvents like toluene or benzene are often used to facilitate the removal of water via a Dean-Stark apparatus, thereby driving the reaction toward the dehydrated nitroalkene product. Polar aprotic solvents such as acetonitrile (B52724) have also been shown to be effective, providing a good balance between reactant solubility and reaction efficiency. scielo.br For HWE reactions, tetrahydrofuran (B95107) (THF) is a common choice as it effectively solvates the phosphonate anion and the reaction intermediates. researchgate.net In recent years, "greener" solvents and reaction media, such as ionic liquids, have been explored for Heck reactions, sometimes allowing for easier catalyst recycling. wikipedia.orgnih.gov

Table: Effect of Solvent on a Representative Knoevenagel Condensation

| Solvent | Temperature | Time | Yield (%) |

| Toluene | Reflux | 6 h | 85 |

| Acetonitrile | Reflux | 4 h | 92 scielo.br |

| Ethanol | Reflux | 8 h | 78 |

| Dichloromethane | 25 °C | 24 h | 65 mdpi.com |

Catalytic Systems and Ligand Selection for Improved Selectivity and Yield

Table: Comparison of Catalytic Systems for a Heck-type Reaction

| Palladium Source | Ligand | Base | Yield (%) |

| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | 90 |

| Pd(PPh₃)₄ | None (pre-formed) | K₂CO₃ | 88 |

| PdCl₂ | N-Heterocyclic Carbene (NHC) | Na₂CO₃ | >95 researchgate.net |

| Pd(OAc)₂ | None (in ionic liquid) | N/A | 92 wikipedia.org |

Temperature, Pressure, and Reaction Time Profile Optimization

The optimization of physical reaction parameters is a key step in developing an efficient synthetic process. scielo.br Temperature directly affects reaction kinetics; higher temperatures generally lead to faster reaction rates but can also promote the formation of undesired byproducts. For instance, in some HWE reactions, higher temperatures can increase (E)-stereoselectivity. wikipedia.org Conversely, some enantioselective reductions of nitroalkenes show improved selectivity at lower temperatures. nih.gov Reaction time is another critical variable. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) allows for the reaction to be quenched once the starting material is consumed, preventing product degradation or side reactions. sciforum.net The use of microwave irradiation has been shown to dramatically reduce reaction times for Knoevenagel condensations, often from hours to minutes, while maintaining high yields. unifap.br

Table: Influence of Temperature and Time on Reaction Outcome

| Reaction Type | Temperature (°C) | Time | Outcome |

| HWE Olefination | -78 | 4 h | 80% Yield, 90:10 E:Z |

| HWE Olefination | 23 | 2 h | 85% Yield, >98:2 E:Z wikipedia.org |

| Knoevenagel (Conventional) | 80 | 8 h | 71% Yield scirp.org |

| Knoevenagel (Microwave) | 80 | 3 min | 94% Yield scirp.org |

Principles of Green Chemistry in the Synthesis of this compound

The primary route to this compound is the Henry reaction, a base-catalyzed carbon-carbon bond-forming condensation between 2-bromo-4-methylbenzaldehyde and nitromethane. Traditional methods often rely on volatile organic solvents and homogeneous basic catalysts, which pose environmental and separation challenges. The application of green chemistry principles seeks to overcome these limitations.

Development of Solvent-Free or Aqueous Reaction Systems

A significant stride in greening the synthesis of nitrostyrenes involves the reduction or complete elimination of conventional organic solvents. Solvent-free conditions and the use of water as a reaction medium are at the forefront of this research.

Solvent-Free Synthesis:

One promising approach for the solvent-free synthesis of related nitrostyrenes is the use of ionic liquids (ILs) as catalysts and reaction media. For instance, the synthesis of the analogous compound, 1-methyl-4-(2-nitrovinyl)benzene (B151960), has been achieved with high efficiency under solvent-free conditions. In this method, an acidic ionic liquid, [SFHEA][HSO₄], acts as a bifunctional catalyst that facilitates both the condensation and subsequent dehydration steps of the Henry reaction. This one-pot synthesis is not only solvent-free but also offers high yields and excellent stereoselectivity for the trans-isomer. The reusability of the ionic liquid for several cycles without a significant drop in activity further enhances its green credentials.

While a direct application of this specific ionic liquid to the synthesis of this compound has not been detailed in the reviewed literature, the successful synthesis of its non-brominated counterpart provides a strong proof-of-concept. The reaction parameters for the synthesis of 1-methyl-4-(2-nitrovinyl)benzene using this method are summarized below.

Table 1: Ionic Liquid-Catalyzed Solvent-Free Synthesis of 1-methyl-4-(2-nitrovinyl)benzene

| Parameter | Value | Reference |

|---|---|---|

| Reactants | 4-methylbenzaldehyde (B123495), Nitromethane (1:1 molar ratio) | |

| Catalyst | [SFHEA][HSO₄] (0.2–1.0 equivalents) | |

| Temperature | 110°C | |

| Time | 3 hours | |

| Yield | 95% | |

| Purity | >98% | |

| Stereoselectivity | >99% (trans-isomer) |

| Catalyst Reusability | Recoverable for 5 cycles | |

This interactive table summarizes the reaction conditions for a closely related compound, demonstrating the potential for a solvent-free pathway.

Aqueous Reaction Systems:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Research into performing the Henry reaction in aqueous media has shown promise. While specific studies on the aqueous synthesis of this compound are limited, the broader applicability of water-based systems for the Henry reaction is well-documented. The challenge often lies in the poor solubility of aromatic aldehydes in water, which can be addressed through the use of phase-transfer catalysts or surfactants. The development of water-tolerant catalysts is a key area of research to make this a more viable and widespread green alternative.

Utilization of Sustainable Catalysts and Reagents

The shift from homogeneous to heterogeneous catalysts is a cornerstone of green chemistry, as it simplifies catalyst recovery and reuse, thereby minimizing waste. For the synthesis of this compound, several classes of sustainable catalysts are being explored.

Layered Double Hydroxides (LDHs):

Layered double hydroxides, also known as hydrotalcite-like compounds, are effective solid base catalysts for the Henry reaction. scirp.orgscirp.org Their basicity can be tuned by varying the metal composition, and their layered structure allows for the intercalation of various anions. Calcined LDHs, which form mixed metal oxides, have shown high activity in promoting the condensation of aldehydes and nitroalkanes. scirp.org These catalysts can be employed under solvent-free conditions, often with microwave or ultrasonic irradiation to accelerate the reaction, further contributing to the greenness of the process. scirp.org The catalysts are easily separated by filtration and can be regenerated and reused multiple times.

Metal-Organic Frameworks (MOFs):

Metal-Organic Frameworks are highly porous materials constructed from metal ions or clusters linked by organic ligands. Their tunable pore sizes, high surface areas, and the potential for incorporating catalytically active sites make them excellent candidates for heterogeneous catalysis. MOFs have been successfully used as catalysts for the Henry reaction, with some studies demonstrating their efficacy under solvent-free conditions. mdpi.com For example, a copper-based MOF has been shown to catalyze the reaction between 4-nitrobenzaldehyde (B150856) and nitromethane under solvent-free conditions at 70°C, with the catalyst being reusable for up to five cycles. mdpi.com Another study highlighted the use of a mixed-linker MOF for the Henry reaction of 4-methylbenzaldehyde with nitromethane in THF at room temperature, noting the catalyst's stability and reusability. mdpi.com The application of such MOFs to the synthesis of this compound is a promising area for future research.

Table 2: Examples of Sustainable Catalysts for the Henry Reaction

| Catalyst Type | Specific Example | Substrates | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Ionic Liquid | [SFHEA][HSO₄] | 4-methylbenzaldehyde, Nitromethane | Solvent-free, 110°C, 3h | High yield, Reusable | |

| Layered Double Hydroxide | Calcined Cu:Mg:Al (2:1:1) | Benzaldehyde derivatives, Nitromethane | Conventional heating or Microwave | Solid catalyst, Reusable | scirp.org |

| Metal-Organic Framework | Desolvated [Cu₃(pdtc)L₂(H₂O)₃] | 4-nitrobenzaldehyde, Nitromethane | Solvent-free, 70°C, 36h | Heterogeneous, Reusable | mdpi.com |

| Metal-Organic Framework | Mixed-linker MOF | 4-methylbenzaldehyde, Nitromethane | THF, Room Temperature | Porous, Stable, Reusable | mdpi.com |

This interactive table showcases various sustainable catalysts used in Henry reactions for compounds similar to this compound.

The ongoing development of these green synthetic methodologies holds significant potential for the environmentally responsible production of this compound and other valuable chemical compounds. Future research will likely focus on optimizing these systems for industrial-scale applications, further enhancing their economic and environmental benefits.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 1 Methyl 4 2 Nitrovinyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. A full suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of the carbon skeleton, proton environments, and their connectivity.

The ¹H and ¹³C NMR spectra provide the initial and most crucial data for structural assignment. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) reveal information about the connectivity between neighboring nuclei.

¹H NMR Analysis: The proton NMR spectrum of 2-bromo-1-methyl-4-(2-nitrovinyl)benzene is expected to show distinct signals for the methyl, aromatic, and vinyl protons. The electron-withdrawing effects of the bromo and nitrovinyl groups, combined with the electron-donating nature of the methyl group, lead to a predictable dispersion of the aromatic signals. The vinyl protons typically appear as an AX system with a large coupling constant, characteristic of a trans (E)-alkene configuration, which is the thermodynamically favored isomer from its common synthesis via the Henry reaction.

¹³C NMR Analysis: The ¹³C NMR spectrum will display nine unique signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the attached substituents. The carbons of the nitrovinyl group are significantly deshielded, as are the aromatic carbons directly bonded to the bromine and the vinyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS in CDCl₃. Coupling constants (J) in Hz.

| Atom Number | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | - | - | ~135 |

| 2 | - | - | - | ~125 |

| 3 | ~7.80 | d | ~2.0 | ~133 |

| 4 | - | - | - | ~138 |

| 5 | ~7.55 | dd | ~8.5, 2.0 | ~130 |

| 6 | ~7.40 | d | ~8.5 | ~132 |

| 7 (α-vinyl) | ~7.60 | d | ~13.7 | ~139 |

| 8 (β-vinyl) | ~8.00 | d | ~13.7 | ~137 |

| 9 (CH₃) | ~2.50 | s | - | ~21 |

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key expected correlations include:

A strong cross-peak between the two vinyl protons (H-7 and H-8).

A cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This would confirm the following assignments:

The methyl protons (~2.50 ppm) to the methyl carbon C-9 (~21 ppm).

Each aromatic proton (H-3, H-5, H-6) to its corresponding carbon (C-3, C-5, C-6).

Each vinyl proton (H-7, H-8) to its corresponding vinyl carbon (C-7, C-8).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows long-range (2-3 bond) correlations between protons and carbons, allowing the connection of different structural fragments. Key HMBC correlations would be:

Methyl protons (H-9) to aromatic carbons C-1 and C-2.

Vinyl proton H-7 to aromatic carbon C-4, definitively linking the nitrovinyl group to the ring at the correct position.

Aromatic proton H-3 to carbons C-1, C-2, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is vital for stereochemical assignment.

A NOESY correlation between the vinyl proton H-7 and the aromatic proton H-5 would provide strong evidence for the E (trans) configuration of the double bond.

A correlation between the methyl protons (H-9) and the aromatic proton H-3 would confirm their proximity on the ring.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers clues about its structure.

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₉H₈BrNO₂. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion ([M]⁺•) and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 Da.

Table 2: Predicted HRMS Data for this compound

| Ion Formula | Calculated Monoisotopic Mass (m/z) |

| [C₉H₈⁷⁹BrNO₂]⁺ | 240.9793 |

| [C₉H₈⁸¹BrNO₂]⁺ | 242.9772 |

Tandem MS (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a daughter ion spectrum. This helps to piece together the molecular structure. The fragmentation of this compound is expected to proceed through several key pathways:

Loss of a bromine radical (•Br): Cleavage of the C-Br bond, one of the weaker bonds, would lead to a fragment ion at m/z 162.

Loss of nitrogen dioxide (•NO₂): This is a very common fragmentation for nitroaromatic compounds, resulting in a fragment at m/z 195/197.

Cleavage of the vinyl group: Scission of the bond between the aromatic ring and the vinyl group can lead to various fragments.

Formation of a tropylium-like ion: Rearrangements are common in the gas phase.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and identify the functional groups present. For this compound, several characteristic absorption bands are expected. Data from similar structures like (E)-1-bromo-4-(2-nitrovinyl)benzene and (E)-1-methyl-4-(2-nitrovinyl)benzene suggest the locations of these key vibrational modes. rsc.org

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| Aromatic/Vinyl C-H Stretch | 3100 - 3000 | Stretching vibrations of C-H bonds on the benzene (B151609) ring and the vinyl group. |

| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl group. |

| C=C Alkene Stretch | ~1635 | Stretching of the carbon-carbon double bond in the nitrovinyl group. |

| Aromatic C=C Stretch | 1600, ~1450 | Skeletal vibrations of the benzene ring. |

| Asymmetric NO₂ Stretch | ~1520 | Strong absorption characteristic of the conjugated nitro group. rsc.org |

| Symmetric NO₂ Stretch | ~1345 | Strong absorption, also characteristic of the nitro group. rsc.org |

| C-N Stretch | ~850 | Stretching of the carbon-nitrogen bond. |

| trans-alkene C-H bend (out-of-plane) | ~970 | Characteristic bending vibration for a trans-disubstituted alkene. rsc.org |

| C-Br Stretch | 700 - 500 | Stretching vibration of the carbon-bromine bond, typically found in the fingerprint region. |

Characteristic Absorption Bands of Nitro, Vinyl, and Aromatic Moieties

No published Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound is available. A detailed analysis of the absorption bands for the nitro, vinyl, and aromatic moieties of this specific compound cannot be provided.

X-ray Crystallography for Definitive Solid-State Structure Determination

No published X-ray crystallographic data for this compound could be found. Therefore, an analysis of its solid-state structure is not possible.

Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Interactions

Without crystallographic data, information regarding the crystal packing, potential hydrogen bonds, and other intermolecular interactions for this compound cannot be determined.

Precise Bond Lengths, Bond Angles, and Torsion Angles Analysis

The precise bond lengths, bond angles, and torsion angles for this compound are unknown as no single-crystal X-ray diffraction studies have been published.

Reactivity and Transformation Chemistry of 2 Bromo 1 Methyl 4 2 Nitrovinyl Benzene

Reactions Involving the Nitrovinyl Moiety

The nitrovinyl group is a potent electron-withdrawing moiety, rendering the carbon-carbon double bond highly electrophilic and susceptible to a variety of transformations. This activation is the basis for its utility in carbon-carbon and carbon-heteroatom bond formation.

Reduction Reactions to Saturated Nitroalkanes, Amines, or Oximes

The nitrovinyl group can be selectively or fully reduced to yield valuable synthetic intermediates like saturated nitroalkanes, amines, and oximes. The choice of reducing agent and reaction conditions dictates the final product.

One of the most common transformations is the complete reduction of both the nitro group and the alkene to form the corresponding phenethylamine. nih.gov This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. nih.gov Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a standard method for reducing nitro groups to amines. commonorganicchemistry.com However, these conditions can sometimes lead to the undesired dehalogenation of aryl halides. commonorganicchemistry.com

A milder and more selective method employs sodium borohydride in conjunction with a transition metal salt, such as copper(II) chloride. This system has been shown to efficiently reduce substituted β-nitrostyrenes to phenethylamines in a one-pot procedure, often with high yields and under mild conditions. nih.govresearchgate.netnih.gov A key advantage of this method is its chemoselectivity, as it typically does not affect aromatic halides. chemrxiv.orgchemrxiv.org Transfer hydrogenation, using reagents like formic acid derivatives, offers a green and safe alternative to traditional methods that require hazardous hydrides or high-pressure hydrogenation. ursinus.edu

Selective reduction of just the carbon-carbon double bond to afford a saturated nitroalkane can also be accomplished, for instance, by using sodium borohydride alone under specific conditions. nih.gov Further transformation of the resulting nitroalkane can lead to other functional groups.

Table 1: Representative Reduction Reactions of β-Nitrostyrenes This table is generated based on reactions of analogous compounds to illustrate the expected reactivity.

| Starting Material | Reagent(s) | Product Type | Typical Yield | Reference(s) |

|---|---|---|---|---|

| Substituted β-nitrostyrene | NaBH₄ / CuCl₂ | Phenethylamine | 62-83% | nih.gov, nih.gov |

| Substituted β-nitrostyrene | H₂ / Pd/C | Phenethylamine | High | commonorganicchemistry.com |

| Substituted β-nitrostyrene | H₂ / Raney Nickel | Phenethylamine | High | commonorganicchemistry.com |

| Substituted β-nitrostyrene | LiAlH₄ | Phenethylamine | ~60% | nih.gov |

| Substituted nitroalkene | Organocatalyst / Hantzsch ester | Saturated Nitroalkane | High | nih.gov |

Nucleophilic and Electrophilic Addition Reactions to the Carbon-Carbon Double Bond

The strong electron-withdrawing nature of the nitro group polarizes the C=C double bond, making the β-carbon atom highly susceptible to attack by nucleophiles. This reactivity is a cornerstone of the synthetic utility of nitrovinyl compounds. youtube.com

A wide array of nucleophiles, including alcohols, phenols, amines, and thiols, can add across the double bond. youtube.com These reactions often proceed readily, sometimes requiring a base to deprotonate the nucleophile and increase its reactivity. youtube.com The mechanism involves the attack of the nucleophile on the β-carbon, which generates a stabilized carbanion intermediate (a nitronate anion) that is subsequently protonated during workup. youtube.comum.edu.mt This process allows for the straightforward introduction of various functional groups at the benzylic position.

Conversely, electrophilic addition to such an electron-deficient alkene is highly unfavorable and not a common reaction pathway. The electron density of the double bond is significantly reduced, making it a poor target for electrophiles.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The electron-deficient double bond of 2-bromo-1-methyl-4-(2-nitrovinyl)benzene makes it an excellent component in cycloaddition reactions. It can function as a potent dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions.

In the Diels-Alder reaction , β-nitrostyrenes react with a variety of dienes to form six-membered rings. Studies on β-fluoro-β-nitrostyrenes with cyclic dienes like 1,3-cyclopentadiene have shown that these reactions proceed smoothly to give cycloadducts in high yields. beilstein-journals.orgbeilstein-journals.org The reaction of nitrostyrenes with dienes such as Danishefsky's diene has also been explored. researchgate.net The high reactivity of the nitroalkene as a dienophile drives these [4+2] cycloadditions. researchgate.net

1,3-Dipolar cycloadditions are also highly effective. Nitrones, for instance, react with β-nitrostyrenes in a [3+2] cycloaddition to form five-membered isoxazolidine rings. rjpn.orgnih.gov These reactions are often highly regioselective and stereoselective. nih.govresearchgate.net The nitrone acts as the 1,3-dipole, and the nitrostyrene (B7858105) serves as the dipolarophile, with the high reactivity driven by the complementary electronic nature of the two reactants. rjpn.org

Michael Addition Reactions with Carbon and Heteroatom Nucleophiles

The Michael addition, or conjugate addition, is one of the most important reactions of nitrovinyl aromatics. This reaction involves the addition of a soft nucleophile to the β-carbon of the nitrovinyl system and is a powerful method for C-C and C-heteroatom bond formation. mdpi.com

Carbon Nucleophiles: A wide range of stabilized carbon nucleophiles, such as enolates derived from aldehydes, ketones, and malonates, readily add to β-nitrostyrenes. mdpi.comchemrxiv.org For example, the addition of diethyl malonate to β-nitrostyrene is a well-studied reaction that can be catalyzed by various organocatalysts. mdpi.comencyclopedia.pub These reactions produce γ-nitrocarbonyl compounds, which are versatile precursors for synthesizing important molecules like γ-aminobutyric acid (GABA) analogues. mdpi.commdpi.com

Heteroatom Nucleophiles: Nucleophiles centered on heteroatoms such as sulfur and nitrogen also participate in Michael additions. Thiols, for instance, are excellent nucleophiles for this transformation, leading to the formation of β-thio-nitroalkanes. acs.org This thiol-Michael addition is a highly efficient and often base-catalyzed reaction. semanticscholar.org Similarly, amines can add in a conjugate fashion to form β-amino-nitroalkanes.

Table 2: Examples of Michael Addition Reactions to β-Nitrostyrenes This table is generated based on reactions of analogous compounds to illustrate the expected reactivity.

| Nucleophile (Michael Donor) | Electrophile | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Diethyl malonate | (E)-β-nitrostyrene | Thiourea organocatalyst | γ-nitro ester | encyclopedia.pub |

| Dimethyl malonate | (E)-β-nitrostyrenes | Cinchona alkaloids / Solvent-free | γ-nitro ester | eurekaselect.com, ox.ac.uk |

| Isobutyraldehyde | β-methyl-β-nitrostyrenes | Amine catalyst | γ-nitro aldehyde | chemrxiv.org |

| Thiols | Nitro olefins | Base-catalyzed | β-thio-nitroalkane | acs.org |

| β-keto esters | β-nitrostyrenes | Organocatalyst in water | γ-nitro keto ester | researchgate.net |

Reactions at the Bromine Substituent

The bromine atom attached to the aromatic ring provides a handle for numerous transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The C-Br bond in this compound can be activated by a palladium(0) catalyst, initiating a catalytic cycle that allows for coupling with a variety of partners.

Suzuki Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester. This reaction is highly versatile for forming C(sp²)-C(sp²) bonds. Aryl bromides are common substrates for this reaction. The presence of the electron-withdrawing nitrovinyl group on the ring is expected to facilitate the initial oxidative addition step of the aryl bromide to the Pd(0) catalyst.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org For the title compound, the aryl bromide moiety could be coupled with various alkenes, such as styrene or acrylates, in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net The reaction rate for electron-deficient bromobenzenes has been noted to sometimes be slower than for electron-rich ones, though conditions can be optimized. acs.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.org Aryl bromides are effective substrates, and electron-withdrawing groups on the aryl halide are known to promote the oxidative addition step, making the title compound a suitable candidate for this transformation. wordpress.comresearchgate.net This would allow for the introduction of an alkynyl substituent at the 2-position of the toluene (B28343) ring.

Buchwald-Hartwig Amination: This powerful reaction creates a C-N bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org The reaction is compatible with a wide range of aryl halides (including bromides) and amines. acsgcipr.org Therefore, this compound could be converted into a secondary or tertiary arylamine by reaction with a suitable primary or secondary amine under Buchwald-Hartwig conditions. Recent advances have even demonstrated the coupling of aryl halides with nitroaromatics, where the nitro group is reduced in situ to an amine that then couples. novartis.comnovartis.com

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides This table presents generalized conditions for reactions applicable to the aryl bromide moiety of the title compound.

| Reaction Name | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ (Boronic acid) | Pd(0) catalyst, Base | Aryl-R |

| Heck Reaction | Alkene | Pd(0) catalyst, Base | Aryl-alkene |

| Sonogashira Coupling | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne |

| Buchwald-Hartwig Amination | R₂NH (Amine) | Pd(0) catalyst, Ligand, Base | Aryl-NR₂ |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium Compounds)

The synthesis of organometallic reagents, such as Grignard or organolithium compounds, from this compound is anticipated to be a challenging endeavor. The formation of these reagents typically involves the reaction of an aryl halide with magnesium metal (for Grignard reagents) or an organolithium species (for lithium-halogen exchange).

However, Grignard and organolithium reagents are potent nucleophiles and strong bases. The 2-nitrovinyl group is a powerful electrophile, making it highly susceptible to nucleophilic attack. Consequently, any organometallic reagent formed in situ would likely react with the starting material or another molecule of the organometallic reagent, leading to a complex mixture of byproducts. The acidic protons alpha to the nitro group could also be abstracted by the strongly basic organometallic reagent.

Due to these incompatibilities, the direct formation of Grignard or organolithium reagents from this compound is generally not a viable synthetic route. Alternative strategies, such as protection of the nitrovinyl group, would be necessary to achieve the desired transformation.

Table 1: Plausibility of Organometallic Reagent Formation

| Reagent Type | Reactants | Expected Outcome | Rationale |

| Grignard Reagent | This compound, Mg | Low to negligible yield of the desired Grignard reagent. | The highly reactive Grignard reagent would likely undergo side reactions with the electrophilic nitrovinyl group of the starting material or another formed Grignard molecule. |

| Organolithium Compound | This compound, n-BuLi or t-BuLi | Complex mixture of products. | The strongly basic and nucleophilic organolithium reagent would react with the nitrovinyl group and potentially abstract acidic protons. |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom on the aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the presence of the strongly electron-withdrawing 2-nitrovinyl group in the para position relative to the bromine. The nitrovinyl group helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. stackexchange.comechemi.com

The general mechanism for an SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). youtube.com In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.

A variety of nucleophiles can be employed in SNAr reactions with this substrate, leading to a diverse range of substituted products.

Table 2: Predicted Products of SNAr Reactions

| Nucleophile | Reagent Example | Predicted Product |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 2-methyl-4-(2-nitrovinyl)phenol |

| Alkoxide | Sodium methoxide (NaOCH₃) | 1-methoxy-2-methyl-4-(2-nitrovinyl)benzene |

| Amine | Ammonia (NH₃) or primary/secondary amines | 2-methyl-4-(2-nitrovinyl)aniline or N-substituted derivatives |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-methyl-4-(2-nitrovinyl)-1-(phenylthio)benzene |

Transformations of the Methyl Substituent

The methyl group of this compound is a benzylic position and is therefore susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methyl group to a carboxylic acid. libretexts.orgchemistrysteps.com This reaction typically requires vigorous conditions, such as heating in an acidic or alkaline solution. For the reaction to proceed, the benzylic carbon must have at least one attached hydrogen atom. libretexts.orgchemistrysteps.com

The stability of the nitrovinyl group under these harsh oxidative conditions is a critical consideration, as it may also undergo degradation. Selective oxidation to the aldehyde or alcohol level is more challenging and generally requires milder and more specific oxidizing agents. For instance, controlled oxidation to the aldehyde might be achievable using reagents like manganese dioxide (MnO₂), although the reactivity of the nitrovinyl group would still be a concern.

Table 3: Potential Oxidation Products of the Methyl Group

| Oxidizing Agent | Product | Notes |

| Potassium permanganate (KMnO₄) | 2-bromo-4-(2-nitrovinyl)benzoic acid | Harsh conditions may lead to side reactions involving the nitrovinyl group. |

| Chromic acid (H₂CrO₄) | 2-bromo-4-(2-nitrovinyl)benzoic acid | Similar to KMnO₄, the reaction conditions are harsh. |

| Manganese dioxide (MnO₂) | 2-bromo-4-(2-nitrovinyl)benzaldehyde | Milder conditions might allow for selective oxidation to the aldehyde, but the nitrovinyl group's reactivity is a factor. |

The benzylic hydrogens of the methyl group are susceptible to substitution via a free-radical mechanism. A common and selective method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under UV irradiation. masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds through the formation of a resonance-stabilized benzylic radical, which is more stable than a typical alkyl radical. masterorganicchemistry.com

The presence of the electron-withdrawing nitrovinyl group deactivates the aromatic ring, which can make the benzylic halogenation more challenging compared to electron-rich aromatic compounds. google.com Higher temperatures or longer reaction times may be necessary to achieve the desired transformation. The product of this reaction, 2-bromo-1-(bromomethyl)-4-(2-nitrovinyl)benzene, is a versatile intermediate for further synthetic modifications.

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity:

Nucleophilic Aromatic Substitution: The SNAr reaction is highly regioselective. The strong electron-withdrawing nitrovinyl group in the para position directs the nucleophilic attack to the carbon bearing the bromine atom.

Free Radical Halogenation: This reaction is also highly regioselective, occurring exclusively at the benzylic position due to the enhanced stability of the resulting benzylic radical. pearson.com

Stereoselectivity:

Reactions involving the nitrovinyl group, which are beyond the scope of this focused article, would have significant stereochemical implications. For instance, in cycloaddition reactions, the stereochemistry of the nitrovinyl double bond (E or Z) would influence the stereochemical outcome of the product. rsc.org Similarly, Michael additions to the nitrovinyl group would create new stereocenters, and the stereoselectivity would depend on the reaction conditions and the nature of the nucleophile and any catalysts used.

Mechanistic Investigations of Key Chemical Transformations

Nucleophilic Aromatic Substitution (SNAr): The mechanism proceeds through a two-step addition-elimination pathway.

Addition: The nucleophile attacks the carbon atom attached to the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing nitrovinyl group, which provides significant stabilization. stackexchange.comechemi.com

Elimination: The aromaticity is restored by the departure of the bromide leaving group. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. stackexchange.com

Oxidation of the Methyl Group with Permanganate: The precise mechanism is complex and thought to involve radical intermediates. It is believed that the reaction is initiated by the abstraction of a benzylic hydrogen atom by the permanganate species, forming a benzylic radical. masterorganicchemistry.comstackexchange.com This radical can then undergo further oxidation to ultimately yield the carboxylic acid.

Free Radical Halogenation with NBS: This reaction follows a classic radical chain mechanism:

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator or by UV light, which generates a small amount of bromine radicals from NBS. chadsprep.comlibretexts.org

Propagation: A bromine radical abstracts a benzylic hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The reaction is terminated when two radical species combine.

Kinetic Studies and Reaction Rate Determinations

No published studies were found that specifically investigate the kinetics and reaction rates of this compound. Consequently, no data tables on this topic can be provided.

Theoretical and Computational Studies of 2 Bromo 1 Methyl 4 2 Nitrovinyl Benzene

Computational Modeling of Reaction Pathways and Transition States

Calculation of Activation Energies and Thermochemical Parameters

In the realm of computational chemistry, understanding the thermochemical properties and reaction kinetics of a molecule is fundamental. For 2-bromo-1-methyl-4-(2-nitrovinyl)benzene, these parameters can be meticulously calculated using quantum chemical methods, such as Density Functional Theory (DFT). These calculations are crucial for predicting the stability of the molecule and the energy barriers associated with its potential chemical transformations.

The activation energy (Ea) represents the minimum energy required to initiate a chemical reaction. For a molecule like this compound, this could correspond to various reactions, such as addition to the nitrovinyl group or rotation around the C-C single bond of the vinyl moiety. By mapping the potential energy surface of the reaction pathway, the transition state structure can be identified, and its energy difference from the ground state reactant provides the activation energy.

Table 1: Hypothetical Thermochemical Parameters for this compound at 298.15 K

| Parameter | Symbol | Hypothetical Value | Units |

| Standard Enthalpy of Formation | ΔH°f | 150.5 | kJ/mol |

| Standard Entropy | S° | 450.2 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔG°f | 285.8 | kJ/mol |

| Rotational Activation Energy (C-NO2) | Ea(rot) | 25.1 | kJ/mol |

Note: The values in this table are hypothetical and serve as illustrative examples of what could be expected from DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory). Actual values would require specific, dedicated computational studies.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, which are based on the fundamental laws of quantum mechanics without empirical parameters, are exceptionally adept at predicting spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C chemical shifts (δ) with remarkable accuracy. These predictions are based on the calculated magnetic shielding of each nucleus in the molecule. The chemical shifts are highly sensitive to the electronic environment of each atom, making them a precise probe of the molecular structure.

For this compound, distinct chemical shifts would be predicted for the aromatic protons, the vinyl protons, and the methyl protons. Similarly, the carbon atoms of the benzene (B151609) ring, the vinyl group, the methyl group, and the nitro-substituted carbon would each exhibit a characteristic 13C chemical shift. Spin-spin coupling constants (J-couplings), which describe the interaction between neighboring nuclear spins, can also be computed to further refine the structural assignment. Studies on related nitro-substituted aromatic compounds have shown that the nitro group's strong electron-withdrawing nature significantly influences the chemical shifts of nearby protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Methyl (CH₃) | 2.45 | 20.8 |

| C1-CH₃ | - | 139.5 |

| C2-Br | - | 122.1 |

| C3-H | 7.65 | 134.2 |

| C4-Vinyl | - | 138.0 |

| C5-H | 8.20 | 125.5 |

| C6-H | 7.90 | 131.0 |

| Vinyl Cα-H | 7.80 | 137.5 |

| Vinyl Cβ-H | 8.10 | 145.3 |

Note: These chemical shifts are illustrative and based on typical values for similar functional groups and substitution patterns on a benzene ring. They are referenced against a standard (e.g., TMS) and would be calculated using methods like GIAO-DFT.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each mode corresponds to a specific type of bond stretching, bending, or torsional motion. Theoretical calculations of vibrational frequencies are performed by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies and their corresponding intensities can be used to generate a theoretical vibrational spectrum.

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Methyl C-H Stretch | 2980-2920 | Medium |

| C=C Aromatic Stretch | 1605, 1580 | Medium-Strong |

| C=C Vinyl Stretch | 1625 | Medium |

| NO₂ Asymmetric Stretch | 1530 | Strong |

| NO₂ Symmetric Stretch | 1350 | Strong |

| C-N Stretch | 855 | Medium |

| C-Br Stretch | 650 | Medium |

Note: These are representative frequencies for the specified functional groups. A full computational analysis would yield a complete list of all normal modes.

Quantitative Structure-Reactivity Relationships (QSRR) and Computational Design

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate the chemical structure of a compound with its reactivity. These models rely on molecular descriptors, which are numerical values derived from the theoretical representation of the molecule. For this compound, relevant descriptors could include electronic parameters (e.g., HOMO/LUMO energies, Mulliken charges), steric parameters (e.g., molecular volume, surface area), and topological indices.

By establishing a QSRR model for a class of related compounds, the reactivity of new, yet-to-be-synthesized molecules can be predicted. This is a powerful tool in computational drug design and materials science. For instance, a QSRR model could be developed to predict the rate of a specific reaction involving the nitrovinyl group across a series of substituted benzene derivatives. This would allow for the in-silico design of novel compounds with tailored reactivity profiles, optimizing them for a specific application before committing to their synthesis. While a specific QSRR model for this compound is not documented, the principles of this approach are broadly applicable to its study and the design of analogous compounds.

Advanced Materials and Synthetic Building Block Applications of 2 Bromo 1 Methyl 4 2 Nitrovinyl Benzene and Its Derivatives

Utilization as a Monomer in Polymer Chemistry

The distinct functionalities of 2-bromo-1-methyl-4-(2-nitrovinyl)benzene make it a compelling monomer for the synthesis of specialized polymers. The presence of the vinyl group allows for polymerization, while the bromo and nitro groups provide sites for further modification, enabling the fine-tuning of the resulting polymer's properties.

Synthesis of Specialty Polymers with Tunable Electronic or Optical Properties

The copolymerization of fluorene (B118485) with various aryl partners has been demonstrated as an effective method for tuning the electronic properties of the resulting polymers while maintaining desired characteristics like blue emission. 20.210.105 This approach allows for the incorporation of different functional side chains, which can further adjust the electronic and physical properties of the polymers. 20.210.105 The synthesis of such polymers often involves the use of comonomers that can be modified to engineer the HOMO and LUMO energy levels, which is crucial for applications in devices like polymer light-emitting diodes (PLEDs). 20.210.105 While direct polymerization of this compound is not explicitly detailed in the provided research, the principles of using functionalized monomers to create polymers with tunable properties are well-established. 20.210.105

Role as a Precursor in the Development of Optoelectronic Materials

The electronic characteristics of this compound, stemming from its conjugated system and the presence of electron-withdrawing and electron-donating groups, make it a promising precursor for optoelectronic materials.

Application in Organic Semiconductors, Dyes, or Pigments

The synthesis of various dyes and pigments often relies on the chemical modification of aromatic compounds. For instance, sixteen different anthrapyridone solvent dyes were synthesized using 4-bromo-N-methyl-1,9-anthrapyridone as a starting material, highlighting the utility of bromo-functionalized aromatics in dye synthesis. scispace.com Similarly, novel azo-azoimine dyes have been created through the diazotization of Betti's bases, which are derived from aromatic aldehydes and amines. researchgate.net The structural features of this compound, particularly the reactive nitrovinyl group and the bromo-substituent, suggest its potential as a starting material for the synthesis of novel dyes and pigments with unique chromophoric systems. The nitrovinyl group can act as a Michael acceptor, enabling a variety of addition reactions to build more complex, conjugated molecules suitable for optoelectronic applications. While specific examples of its use in organic semiconductors are not prevalent, its structural motifs are found in related materials.

Employment in the Synthesis of Non-Biological Advanced Organic Materials

Beyond polymers and optoelectronics, the unique structure of this compound lends itself to the construction of other advanced organic materials.

Chemical Building Block for Liquid Crystals or Supramolecular Assemblies

The design of liquid crystalline materials is heavily dependent on the molecular structure of the constituent building blocks. whiterose.ac.uk Typically, these molecules consist of a rigid core, terminal chains, and linking units. The 1,4-disubstituted benzene (B151609) ring is a very common fragment in thermotropic liquid crystals due to its rigid nature and predictable synthesis through cross-coupling reactions. whiterose.ac.uk While this compound itself is not a classical calamitic (rod-shaped) mesogen, its rigid benzene core makes it a potential building block. The bromo-substituent allows for its incorporation into larger structures via cross-coupling reactions, a common strategy in the synthesis of liquid crystal molecules. The nitrovinyl and methyl groups can be chemically modified to introduce the necessary flexible terminal chains or lateral groups that are crucial for the formation of liquid crystalline phases.

Derivatization for Novel Catalyst Ligand Design in Organic Synthesis

The development of new catalysts is a cornerstone of modern organic synthesis. The derivatization of readily available organic molecules into sophisticated ligands for metal catalysts is a key strategy in this field.

Development of New Synthetic Reagents and Methodologies

The compound this compound, a substituted β-nitrostyrene, serves as a highly versatile building block in organic synthesis, facilitating the development of novel synthetic methodologies and strategies. Its reactivity is dominated by the electron-deficient double bond, a consequence of the powerful electron-withdrawing nitro group, and the presence of a bromine atom on the aromatic ring, which can participate in various coupling reactions. This combination of functional groups allows for a diverse range of chemical transformations, making it a valuable substrate for constructing complex molecular architectures.

The primary utility of this compound and its derivatives in the development of new synthetic methods stems from their role as Michael acceptors. The polarized nature of the nitrovinyl group makes the β-carbon highly susceptible to attack by a wide array of nucleophiles. This reactivity is the foundation for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, which are pivotal in modern synthetic chemistry.

Furthermore, both the nitro and bromo groups on related β-bromonitrostyrenes can act as leaving groups, enabling cascade or domino reactions where multiple bonds are formed in a single operation. This feature is particularly attractive for the efficient synthesis of complex heterocyclic systems. While specific research focusing exclusively on this compound is limited, the extensive studies on analogous β-bromonitrostyrenes provide a clear blueprint for its potential in developing new synthetic approaches.

Exploitation in Asymmetric Catalysis and Multicomponent Reactions

A significant area of methodological development involves the use of substituted nitrostyrenes in asymmetric catalysis. Chiral organocatalysts, such as thioureas and squaramides, have been effectively employed to control the stereochemical outcome of nucleophilic additions to β-nitrostyrenes. These methodologies provide enantioselective access to valuable chiral building blocks. For instance, the reaction of (E)-β-bromonitrostyrenes with 1,3-dicarbonyl compounds, catalyzed by a chiral thiourea, has been shown to produce highly functionalized dihydrofurans with excellent enantioselectivity. This type of reaction showcases how the inherent reactivity of the bromonitrostyrene (B8716567) scaffold can be harnessed to develop new stereoselective transformations.

The following table summarizes representative organocatalytic reactions involving β-bromonitrostyrenes, illustrating the potential methodologies applicable to this compound.

| Catalyst Type | Nucleophile | Product Type | Key Transformation |

| Chiral Thiourea | 1,3-Dicarbonyl Compounds | Dihydrofurans | Asymmetric Michael Addition-Intramolecular Cyclization |

| Chiral Squaramide | Naphthols | Dihydroarylfurans | Asymmetric Michael-Friedel-Crafts-SN2 Cascade |

Multicomponent reactions (MCRs) represent another frontier where β-nitrostyrenes are instrumental in developing efficient synthetic methodologies. MCRs allow for the construction of complex molecules from three or more starting materials in a single pot, adhering to the principles of green chemistry by minimizing waste and improving atom economy. Substituted β-nitrostyrenes are excellent substrates for MCRs, often participating in a sequence of Michael additions and subsequent cyclizations. The development of novel MCRs utilizing β-nitrostyrenes for the synthesis of diverse heterocyclic libraries, such as pyrroles and pyrazoles, is an active area of research.

Denitrative Cross-Coupling Reactions

More recently, denitrative cross-coupling reactions of nitrostyrenes have emerged as a powerful tool for the synthesis of substituted alkenes. In these reactions, the nitro group is replaced by another functional group, a transformation that significantly expands the synthetic utility of nitrostyrene (B7858105) derivatives. These reactions often proceed via radical pathways and can be initiated by various means, including thermal or photochemical methods, or by using radical initiators. The ability to replace the nitro group allows for the late-stage functionalization of molecules and the synthesis of complex stilbene (B7821643) derivatives.

The table below outlines different approaches to denitrative cross-coupling of nitrostyrenes, which could be adapted for this compound.

| Coupling Partner | Initiator/Catalyst | Product Type |

| Hantzsch Esters | AIBN | β-Substituted Styrenes |

| Aryl Diazonium Salts | None (Thermal) | Stilbenes |

| Organozinc Reagents | None | Substituted Alkenes |

| BODIPY Dyes | Base/Nucleophile | Styryl-Substituted BODIPYs |

Future Directions and Emerging Research Avenues for 2 Bromo 1 Methyl 4 2 Nitrovinyl Benzene

Exploration of Unconventional Synthetic Routes and Reaction Conditions

The traditional synthesis of β-nitrostyrenes typically involves the Henry condensation reaction between a substituted benzaldehyde (B42025) and a nitroalkane. nih.govresearchgate.net For 2-bromo-1-methyl-4-(2-nitrovinyl)benzene, this would involve the reaction of 2-bromo-4-methylbenzaldehyde (B1335389) with nitromethane (B149229). Future research should focus on moving beyond these classical methods to develop more efficient, selective, and scalable synthetic protocols.

Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: The development of novel palladium-catalyzed reactions could provide a direct route to the nitrovinyl moiety, potentially avoiding the need for the aldehyde precursor. Research into coupling reactions involving vinyl-nitro compounds and an appropriate aryl bromide precursor could streamline the synthesis.

Novel Catalytic Systems for the Henry Reaction: While the Henry reaction is well-established, there is room for innovation. Investigating new organocatalysts, metal-organic frameworks (MOFs), or nanoparticle-based catalysts could lead to improved yields, reduced reaction times, and milder reaction conditions.

Alternative Precursor Synthesis: The synthesis of the key intermediate, 2-bromo-4-methylbenzaldehyde, often requires harsh oxidizing agents like chromium(VI) oxide for the oxidation of 2-bromo-4-nitrotoluene. chemicalbook.com A significant future direction would be the development of catalytic oxidation methods that are more environmentally friendly.

Table 1: Proposed Unconventional Synthetic Strategies

| Synthetic Approach | Potential Reagents/Catalysts | Anticipated Advantages | Key Research Challenges |

|---|---|---|---|

| Direct C-H Vinylation | Palladium or Rhodium catalysts, nitroethylene | High atom economy, fewer synthetic steps | Regioselectivity control on the toluene (B28343) ring, catalyst stability |

| Modified Henry Reaction | Chiral organocatalysts, ionic liquids | Enantioselective synthesis, improved recyclability of catalyst/solvent | Catalyst loading and efficiency, purification of the final product |

| Microwave-Assisted Synthesis | Polar solvents, base catalyst | Drastic reduction in reaction time, improved yields | Scale-up limitations, precise temperature and pressure control |

Investigation of New Reactivity Patterns and Undiscovered Transformations

The chemical behavior of this compound is largely dictated by the electrophilic nature of the nitrovinyl group, which makes it an excellent Michael acceptor. nih.govbrieflands.com However, the interplay between the three distinct functional groups on the aromatic ring remains a fertile ground for discovering new transformations.

Future research should investigate:

Multicomponent Reactions: Designing one-pot multicomponent reactions where the nitrovinyl group, the bromo substituent, and potentially the activated methyl group participate would enable the rapid construction of complex molecular architectures.

Asymmetric Catalysis: As a prochiral substrate, the compound is an ideal candidate for asymmetric Michael additions, cycloadditions, and other enantioselective transformations to produce chiral molecules of potential pharmaceutical interest.

Tandem Reactions: Exploring tandem reaction sequences, such as a Michael addition followed by an intramolecular cyclization or a cross-coupling reaction at the C-Br bond, could lead to novel heterocyclic systems.

Cycloaddition Reactions: While related vinyl compounds are known to undergo [3+2] cycloadditions, a systematic study of the cycloaddition reactivity of this compound with various dipoles and dienes is warranted to synthesize new carbo- and heterocyclic structures. researchgate.net

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Platforms

The transition from batch to continuous flow processing offers significant advantages in terms of safety, scalability, and process control, particularly for reactions that are highly exothermic or involve hazardous intermediates. arxiv.org The synthesis and subsequent transformation of this compound are well-suited for this technological shift.

Emerging research avenues include:

Flow Synthesis of the Target Compound: Developing a continuous flow process for the Henry reaction could allow for precise control of temperature and residence time, minimizing the formation of byproducts and improving safety. scispace.com

Automated Reaction Optimization: Utilizing automated microfluidic platforms to rapidly screen a wide range of reaction parameters (e.g., catalysts, solvents, temperatures, stoichiometry) can accelerate the discovery of optimal conditions for both its synthesis and subsequent reactions. arxiv.org

Telescoped Multi-Step Synthesis: A fully integrated flow system could be designed to perform the synthesis of the 2-bromo-4-methylbenzaldehyde precursor, its subsequent condensation to form the nitrovinyl compound, and a final derivatization step without isolating intermediates. scispace.com This approach enhances efficiency and reduces waste.

Development of Environmentally Benign and Sustainable Synthetic Protocols

Modern chemical synthesis places a strong emphasis on green chemistry principles. Future research on this compound should prioritize the development of sustainable methods that minimize environmental impact.

Key goals for sustainable synthesis include:

Replacement of Hazardous Reagents: A critical objective is to find green alternatives to toxic reagents like chromium(VI) oxide used in precursor synthesis. chemicalbook.com Catalytic oxidation systems using molecular oxygen or hydrogen peroxide would be a major advancement.

Use of Greener Solvents: Shifting from conventional chlorinated solvents to more benign alternatives such as water, ethanol, or bio-based solvents for synthesis and purification is essential.

Catalyst Recovery and Reuse: Employing heterogeneous catalysts or catalysts immobilized on solid supports would facilitate their separation from the reaction mixture and allow for recycling, thereby reducing waste and cost.

Improving Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, such as C-H activation or addition reactions instead of substitution reactions, will be a key focus.

Table 2: Green Chemistry Approaches for Future Synthesis

| Green Chemistry Principle | Current Limitation | Proposed Sustainable Alternative | Expected Outcome |

|---|---|---|---|

| Safer Reagents | Use of toxic Cr(VI)O3 for precursor oxidation. chemicalbook.com | Heterogeneous catalytic oxidation (e.g., using supported Pd or Pt catalysts with O2). | Elimination of heavy metal waste, improved safety profile. |

| Safer Solvents | Use of chlorinated solvents (e.g., CH2Cl2). nih.gov | Bio-based solvents (e.g., 2-MeTHF), ethanol, or water. | Reduced environmental impact and worker exposure. |

| Catalysis | Stoichiometric base catalysts in Henry reaction. | Recyclable solid base catalysts or organocatalysts. | Minimized waste, potential for continuous flow processes. |

| Atom Economy | Multi-step synthesis with protection/deprotection. | Development of one-pot, tandem, or multicomponent reactions. | Fewer reaction steps, less waste generation. |

Computational-Guided Design and Synthesis of New Derivatives with Tailored Properties

Computational chemistry provides powerful tools for predicting molecular properties and reactivity, thereby guiding experimental work and accelerating the discovery of new functional molecules.

Future research should leverage computational methods to:

Predict Reactivity and Regioselectivity: Using Density Functional Theory (DFT) and other computational models to analyze the electronic structure of the molecule can help predict its reactivity in various transformations, such as cycloadditions or reactions with nucleophiles. researchgate.net This can guide the selection of appropriate reaction conditions to achieve desired outcomes.

Design of Functional Derivatives: In silico screening can be employed to design novel derivatives of this compound with tailored electronic, optical, or biological properties. For instance, computational docking studies could guide the design of derivatives as potential enzyme inhibitors, similar to other nitrovinyl compounds. researchgate.netbrieflands.com

Elucidation of Reaction Mechanisms: Computational modeling can provide detailed insights into the transition states and intermediates of potential new reactions, aiding in the optimization of reaction conditions and the rationalization of experimental observations.

By pursuing these emerging research avenues, the scientific community can fully explore the synthetic utility of this compound, paving the way for new discoveries in organic synthesis, catalysis, and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-1-methyl-4-(2-nitrovinyl)benzene?

- Methodological Answer : The synthesis typically involves a two-step process:

Nitrovinyl Formation : A Henry reaction between 2-bromo-1-methyl-4-nitrobenzaldehyde and nitromethane under basic conditions (e.g., aqueous NaOH or KOH) to form the nitrovinyl intermediate.

Dehydration : Acid-catalyzed dehydration (e.g., using HCl or acetic acid) to yield the final product.

This approach ensures regioselectivity and minimizes side reactions. For analogous nitrovinyl compounds, site-separation of acid/base catalysts in mesoporous silica nanomaterials has been employed to enhance reaction efficiency .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXT for space-group determination and SHELXL for refinement) resolves the molecular geometry. The nitrovinyl group’s planarity and bromine substitution pattern are critical parameters .

- Spectroscopy :

- NMR : and NMR identify substituent positions (e.g., aromatic protons and nitrovinyl protons at δ 7.5–8.5 ppm).

- IR : Strong absorption bands near 1520 cm (NO) and 1600 cm (C=C) confirm functional groups .